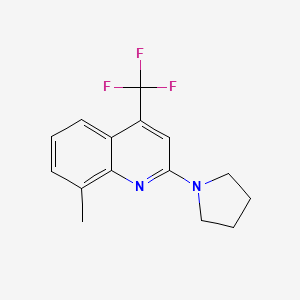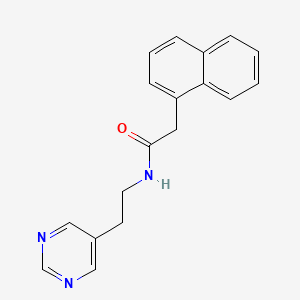
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTIQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it an ideal candidate for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, and it has a variety of biochemical and physiological effects that make it an ideal candidate for use in research. However, there are also limitations to the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there may be potential side effects associated with the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, which need to be further studied.
Future Directions
There are many future directions for research on 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline. One area of research could be to further explore its mechanism of action, and how it interacts with other neurotransmitters and enzymes in the brain. Another area of research could be to explore its potential as a treatment for a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, more research could be done to explore the potential side effects of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, and how these can be minimized. Overall, 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is a promising compound that has the potential to be used in a variety of scientific research applications, and further research is needed to fully understand its potential.
Synthesis Methods
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form a heterocyclic ring. The Friedländer synthesis involves the condensation of an aromatic amine with an aldehyde or ketone, followed by cyclization to form a quinoline ring. Both of these methods have been used to synthesize 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, with varying degrees of success.
Scientific Research Applications
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
properties
IUPAC Name |
8-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10-5-4-6-11-12(15(16,17)18)9-13(19-14(10)11)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKZUIQAAJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)
![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)

![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)
![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)